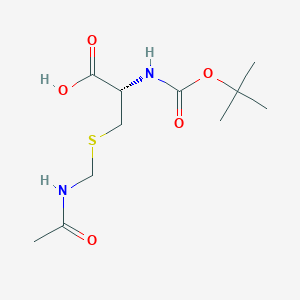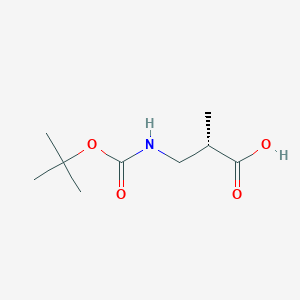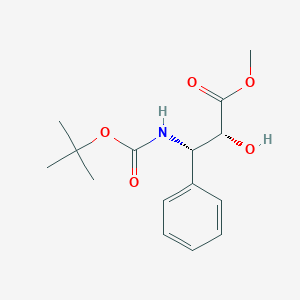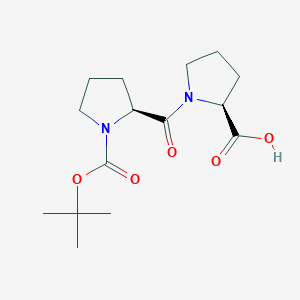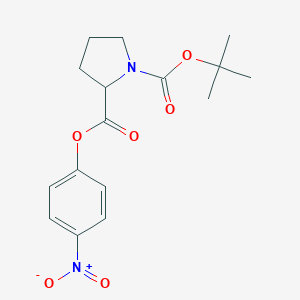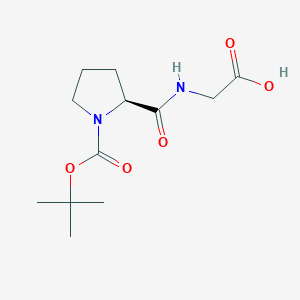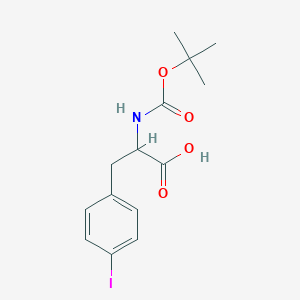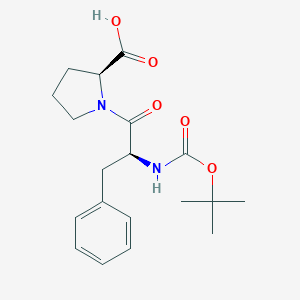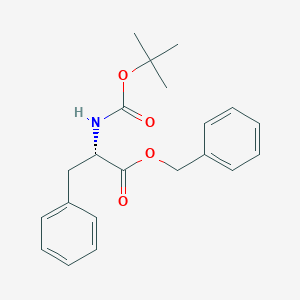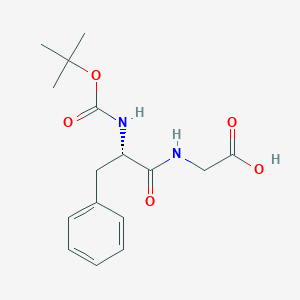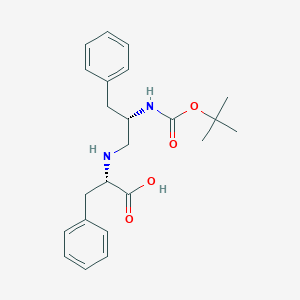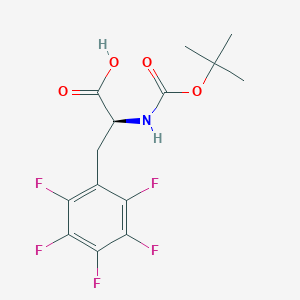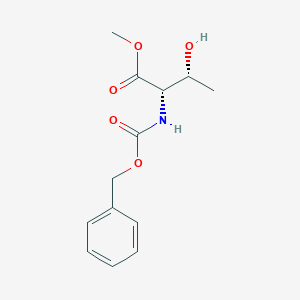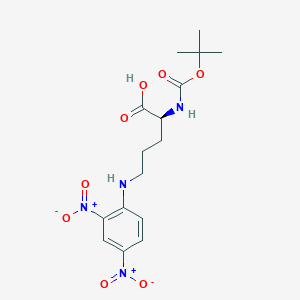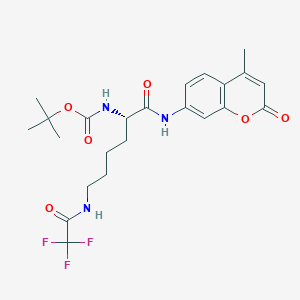
Boc-Lys(Tfa)-AMC
Overview
Description
Boc-Lys(Tfa)-AMC, also known as tert-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-Methylcoumarin, is a synthetic compound used primarily in peptide synthesis and biochemical research. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a trifluoroacetyl (Tfa) protecting group, and a 7-amino-4-methylcoumarin (AMC) moiety. These functional groups make this compound a valuable tool in various scientific applications, particularly in the study of enzyme kinetics and protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Tfa)-AMC typically involves multiple steps, starting with the protection of the lysine amino group using the Boc group. The trifluoroacetyl group is then introduced to protect the lysine side chain. Finally, the 7-amino-4-methylcoumarin moiety is attached to the lysine residue. The general synthetic route can be summarized as follows:
Protection of Lysine Amino Group: Lysine is reacted with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Lysine.
Protection of Lysine Side Chain: Boc-Lysine is then treated with trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetyl group, yielding Boc-Lys(Tfa).
Attachment of AMC Moiety: The final step involves coupling Boc-Lys(Tfa) with 7-amino-4-methylcoumarin using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing side reactions. Industrial methods may also incorporate automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Tfa)-AMC undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Tfa protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Fluorescence Reactions: The AMC moiety exhibits fluorescence, making it useful in fluorescence-based assays.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and Tfa protecting groups.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.
Fluorescence Assays: The fluorescence of the AMC moiety can be measured using a fluorometer.
Major Products Formed
Deprotection: Removal of the Boc and Tfa groups yields free lysine with an attached AMC moiety.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Boc-Lys(Tfa)-AMC has a wide range of scientific research applications, including:
Enzyme Kinetics: The compound is used to study the kinetics of proteases and other enzymes that cleave peptide bonds.
Fluorescence-Based Assays: The AMC moiety’s fluorescence properties make it useful in assays to detect enzyme activity and protein interactions.
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins.
Biological Research: The compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of Boc-Lys(Tfa)-AMC involves the cleavage of the peptide bond by proteases, releasing the AMC moiety. The released AMC exhibits fluorescence, which can be measured to quantify enzyme activity. The molecular targets of this compound are proteases and other enzymes that cleave peptide bonds. The pathways involved include the enzymatic hydrolysis of the peptide bond, leading to the release of the fluorescent AMC moiety.
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Boc)-AMC: Similar to Boc-Lys(Tfa)-AMC but with a Boc group instead of a Tfa group.
Fmoc-Lys(Tfa)-AMC: Similar to this compound but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Cbz-Lys(Tfa)-AMC: Similar to this compound but with a benzyloxycarbonyl (Cbz) group instead of a Boc group.
Uniqueness
This compound is unique due to the combination of the Boc and Tfa protecting groups, which provide stability and ease of deprotection. The AMC moiety’s fluorescence properties make it particularly useful in fluorescence-based assays, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFVNATYYXBMGO-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438081 | |
| Record name | Boc-L-Lys-MCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97885-44-4 | |
| Record name | Boc-L-Lys-MCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Boc-Lys(Tfa)-AMC and how is it used to study HDACs?
A1: this compound is a fluorogenic substrate specifically designed for studying HDAC8 activity. [] It consists of a lysine residue with two modifications: a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a Tfa (trifluoroacetyl) group on the side chain amine. This modified lysine is linked to AMC (7-amino-4-methylcoumarin), a fluorophore that is quenched when conjugated to the peptide.
Q2: Why is the development of specific HDAC substrates like this compound important for research?
A2: The development of specific substrates like this compound is crucial for several reasons:
- High-throughput screening (HTS): Developing potent and selective HDAC inhibitors is a major focus in drug discovery, particularly for cancer therapy. Substrates like this compound, which allow for the creation of sensitive, homogenous fluorescence-based assays, are essential for efficiently screening large libraries of chemical compounds to identify potential HDAC inhibitors. []
- Studying individual HDACs: The HDAC family consists of multiple enzymes with different biological functions and substrate specificities. Using specific substrates helps differentiate between the activities of various HDACs, providing a more accurate understanding of their individual roles and facilitating the development of selective inhibitors targeting specific HDACs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


